Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride
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Overview
Description
Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride is a chemical compound that belongs to the class of adamantane derivatives. This compound is known for its unique structure, which includes an adamantane core, a phenyl group, and a dimethylaminopropyl side chain. The hydrochloride form of this compound is commonly used in various scientific and industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride typically involves the reaction of adamantane with a phenyl group and a dimethylaminopropyl side chain. One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling agent to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature, followed by purification through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s structural features allow it to interact with cell membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A similar compound used as a coupling agent in peptide synthesis and other chemical reactions.
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide derivative used for similar purposes but with different solubility and reactivity properties.
Uniqueness
Adamantane, 1-(3-dimethylaminopropyl)-2-phenyl-, hydrochloride is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other carbodiimide derivatives and contributes to its specific chemical and biological properties.
Properties
CAS No. |
52583-04-7 |
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Molecular Formula |
C21H32ClN |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-phenyl-1-adamantyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H31N.ClH/c1-22(2)10-6-9-21-14-16-11-17(15-21)13-19(12-16)20(21)18-7-4-3-5-8-18;/h3-5,7-8,16-17,19-20H,6,9-15H2,1-2H3;1H |
InChI Key |
OLNLBYCEMYGFIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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